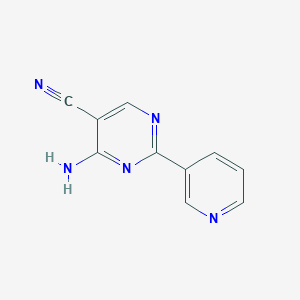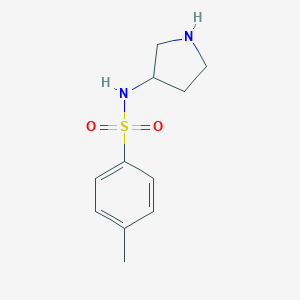
Benzyl (5-bromothiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-bromothiazol-2-yl)carbamate is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Benzyl (5-bromothiazol-2-yl)carbamate has been studied for its potential applications in various fields. One of the most promising applications is in cancer research. Studies have shown that Benzyl (5-bromothiazol-2-yl)carbamate has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Mechanism of Action
The mechanism of action of Benzyl (5-bromothiazol-2-yl)carbamate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
Benzyl (5-bromothiazol-2-yl)carbamate has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using Benzyl (5-bromothiazol-2-yl)carbamate in lab experiments is its specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on Benzyl (5-bromothiazol-2-yl)carbamate. One area of interest is in developing more efficient synthesis methods to increase the yield and purity of the product. Another area of interest is in studying its potential use as a fluorescent probe for imaging cancer cells. Further studies are also needed to fully understand its mechanism of action and to explore its potential use in other fields such as anti-inflammatory therapy.
Synthesis Methods
Benzyl (5-bromothiazol-2-yl)carbamate can be synthesized by reacting 5-bromothiazole-2-carbonyl chloride with benzylamine. The reaction takes place in the presence of a base such as triethylamine. The yield of the reaction is around 70% and the purity of the product can be increased by recrystallization.
properties
CAS RN |
175592-55-9 |
|---|---|
Product Name |
Benzyl (5-bromothiazol-2-yl)carbamate |
Molecular Formula |
C11H9BrN2O2S |
Molecular Weight |
313.17 g/mol |
IUPAC Name |
benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-13-10(17-9)14-11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
InChI Key |
VJJFGLKSYIFRGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
synonyms |
Carbamic acid, (5-bromo-2-thiazolyl)-, phenylmethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



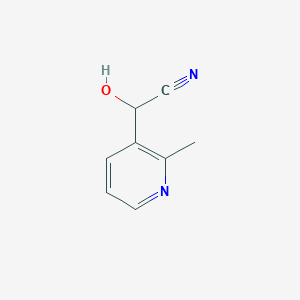
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)

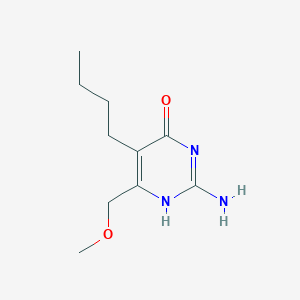

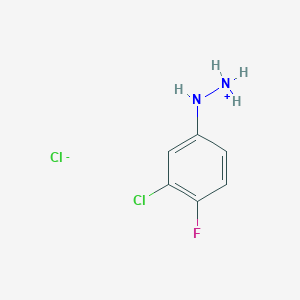

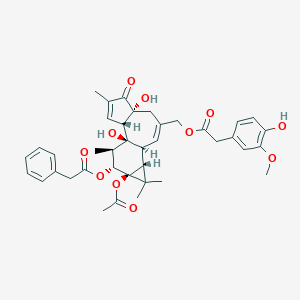
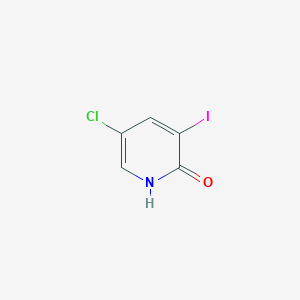
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)

![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
